

solubility and stability of Methyl 2-fluoro-4-hydroxybenzoate in various solvents

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Methyl 2-fluoro-4-hydroxybenzoate
Cat. No.:	B042768

[Get Quote](#)

Technical Guide: Solubility and Stability of Methyl 2-fluoro-4-hydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility and stability of **Methyl 2-fluoro-4-hydroxybenzoate**, a key intermediate in organic synthesis. Due to a lack of specific publicly available quantitative data for this compound, this document provides a framework for its characterization. It outlines established experimental protocols for determining thermodynamic solubility and conducting stability testing in accordance with industry standards. Furthermore, for comparative and illustrative purposes, this guide presents detailed solubility and stability data for the structurally similar and well-documented compound, Methylparaben (Methyl 4-hydroxybenzoate). This information is intended to provide researchers with the necessary methodologies and a relevant chemical context for their work with **Methyl 2-fluoro-4-hydroxybenzoate**.

Introduction

Methyl 2-fluoro-4-hydroxybenzoate (CAS No: 197507-22-5) is a substituted benzoic acid ester. It serves as a valuable intermediate in the synthesis of various compounds, including

those with potential therapeutic applications such as inhibitors of cytosolic phospholipase A2 α .

[1] A thorough understanding of its solubility and stability is critical for its effective use in drug discovery, process development, and formulation.

This guide provides an overview of the known properties of **Methyl 2-fluoro-4-hydroxybenzoate** and details the standard methodologies for determining its solubility and stability profiles.

Physicochemical Properties of Methyl 2-fluoro-4-hydroxybenzoate

- Molecular Formula: C₈H₇FO₃
- Molecular Weight: 170.14 g/mol
- Appearance: White to yellow solid
- Purity: Typically available at \geq 98%

Solubility Profile

Known Solubility of Methyl 2-fluoro-4-hydroxybenzoate

Publicly available data on the quantitative solubility of **Methyl 2-fluoro-4-hydroxybenzoate** is limited. Qualitative assessments from suppliers indicate that it is "slightly soluble in water".[1]

Illustrative Solubility Data: Methylparaben

To provide a relevant comparison, the solubility of Methylparaben (Methyl 4-hydroxybenzoate), a structurally analogous, non-fluorinated compound, is presented below. These values can serve as a preliminary guide for solvent selection in studies involving **Methyl 2-fluoro-4-hydroxybenzoate**.

Solvent	Temperature (°C)	Solubility (g/100 g)
Water	25	~0.25
Water	80	~2.0
Ethanol	25	52
Methanol	25	59
Propylene Glycol	25	22
Acetone	25	64
Ether	25	23
Benzene	25	0.7
Carbon Tetrachloride	25	0.1
Peanut Oil	25	0.5

Data compiled from various sources.[\[2\]](#)[\[3\]](#)[\[4\]](#)

Stability Profile

Known Stability of Methyl 2-fluoro-4-hydroxybenzoate

Supplier data indicates that **Methyl 2-fluoro-4-hydroxybenzoate** is stable under recommended storage conditions (room temperature, in a well-closed container).[\[1\]](#) It is noted to be incompatible with oxidizing agents.[\[1\]](#)

Illustrative Stability Data: Methylparaben

Methylparaben exhibits good stability, a key property for its use as a preservative.

- pH Stability: Aqueous solutions of Methylparaben are stable at a pH range of 3 to 6.[\[4\]](#)[\[5\]](#) These solutions can be autoclaved at 120°C for 20 minutes without significant decomposition.[\[4\]](#) At pH levels of 8 or higher, it is subject to rapid hydrolysis.[\[4\]](#)
- Thermal Stability: The compound is stable up to 80°C.

Experimental Protocols

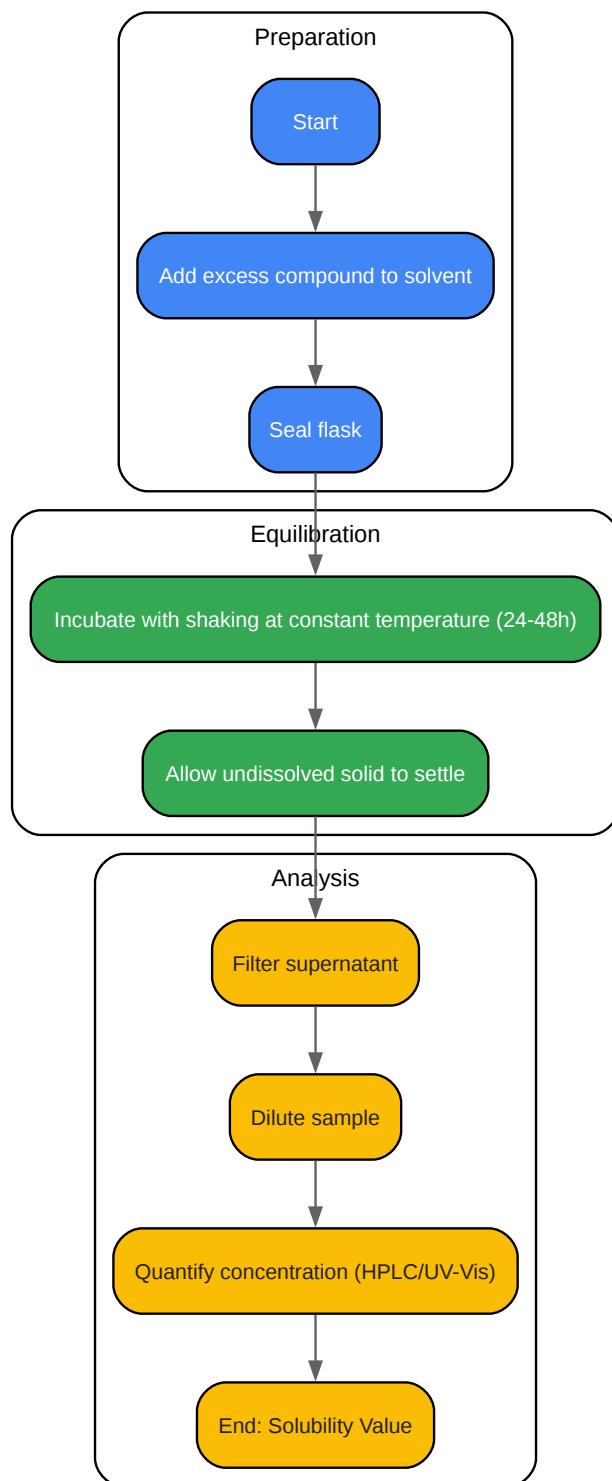
The following are detailed, generalized protocols for determining the solubility and stability of a compound like **Methyl 2-fluoro-4-hydroxybenzoate**.

Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the gold standard for determining thermodynamic (or equilibrium) solubility.[\[6\]](#)[\[7\]](#)[\[8\]](#)

Objective: To determine the saturation concentration of **Methyl 2-fluoro-4-hydroxybenzoate** in a specific solvent at a controlled temperature.

Materials:


- **Methyl 2-fluoro-4-hydroxybenzoate**
- Selected solvents (e.g., water, ethanol, methanol, phosphate buffer at various pH)
- Shaking incubator or water bath with temperature control
- Centrifuge
- Analytical balance
- Volumetric flasks and pipettes
- HPLC or UV-Vis spectrophotometer
- Syringe filters (e.g., 0.22 µm PTFE or PVDF)

Procedure:

- Add an excess amount of **Methyl 2-fluoro-4-hydroxybenzoate** to a known volume of the selected solvent in a sealed flask or vial. The excess solid should be clearly visible.

- Place the sealed flasks in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C).
- Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached.
- After incubation, allow the samples to stand to let the excess solid settle.
- Carefully withdraw an aliquot of the supernatant. For accurate results, immediately filter the aliquot using a syringe filter to remove any undissolved microparticles.
- Dilute the filtered supernatant to a concentration within the calibrated range of the analytical method.
- Quantify the concentration of the dissolved compound using a validated HPLC or UV-Vis spectrophotometric method.
- The resulting concentration is the thermodynamic solubility of the compound in that solvent at the specified temperature.

Workflow for Thermodynamic Solubility Determination

[Click to download full resolution via product page](#)

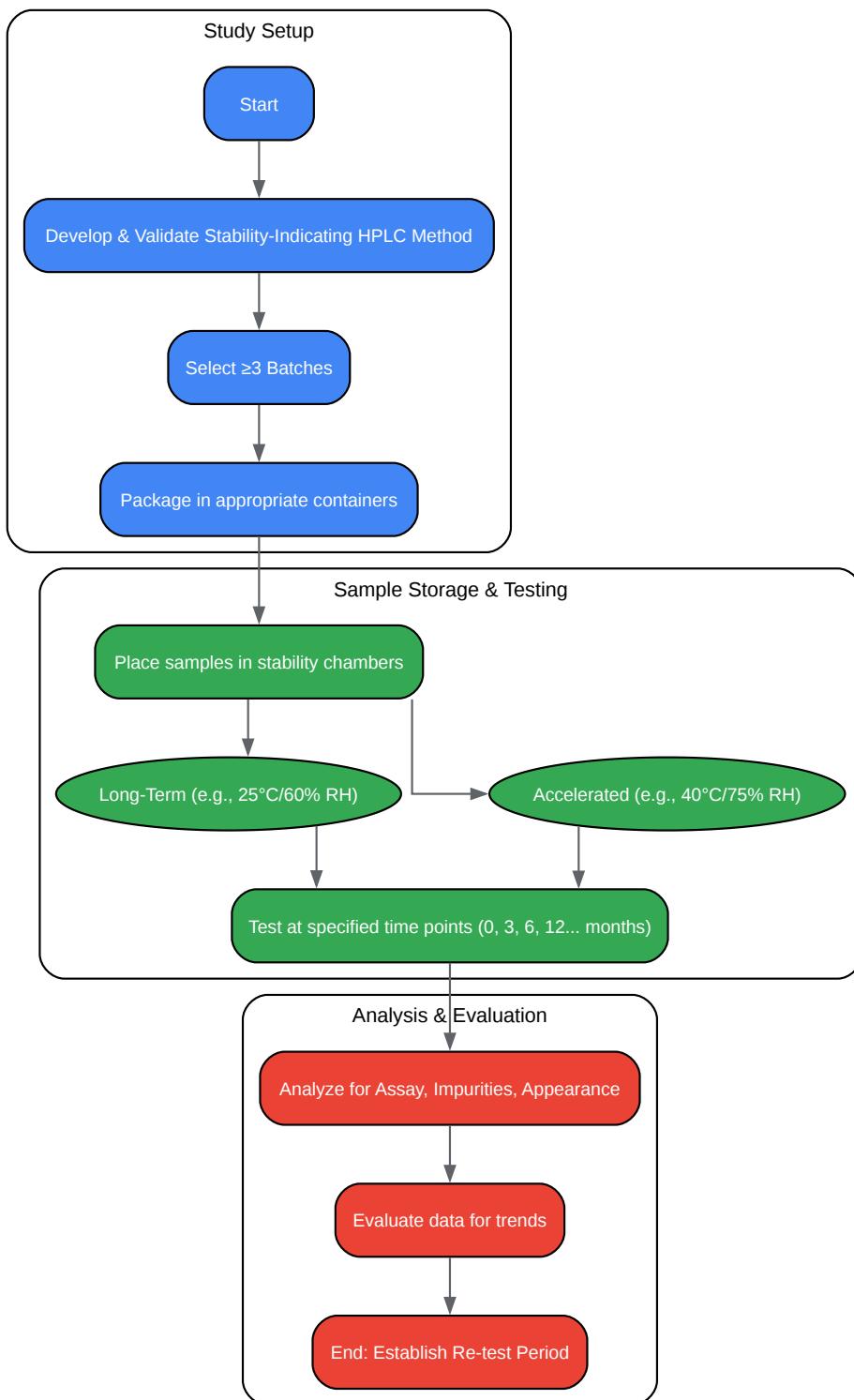
Workflow for Solubility Determination

Stability Testing Protocol (ICH Guidelines)

This protocol is based on the International Council for Harmonisation (ICH) guidelines for stability testing of new drug substances.[\[9\]](#)[\[10\]](#)[\[11\]](#)

Objective: To evaluate the stability of **Methyl 2-fluoro-4-hydroxybenzoate** under various environmental conditions to determine its re-test period or shelf life.

Materials:


- Multiple batches of **Methyl 2-fluoro-4-hydroxybenzoate**
- Controlled environment stability chambers
- Appropriate containers that simulate the proposed storage and distribution packaging
- Validated stability-indicating HPLC method

Procedure:

- Method Validation: Develop and validate a stability-indicating HPLC method capable of separating and quantifying **Methyl 2-fluoro-4-hydroxybenzoate** from its potential degradation products.[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)
- Batch Selection: Place at least three primary batches of the compound into stability studies.
- Storage Conditions: Store the samples in controlled stability chambers under the following conditions:
 - Long-term: $25^{\circ}\text{C} \pm 2^{\circ}\text{C}$ / $60\% \text{ RH} \pm 5\% \text{ RH}$ or $30^{\circ}\text{C} \pm 2^{\circ}\text{C}$ / $65\% \text{ RH} \pm 5\% \text{ RH}$.
 - Accelerated: $40^{\circ}\text{C} \pm 2^{\circ}\text{C}$ / $75\% \text{ RH} \pm 5\% \text{ RH}$.
- Testing Frequency:
 - Long-term: Test at 0, 3, 6, 9, 12, 18, 24, and 36 months.
 - Accelerated: Test at 0, 3, and 6 months.

- **Forced Degradation (Stress Testing):** To identify potential degradation products and validate the stability-indicating method, subject the compound to stress conditions:
 - Acid Hydrolysis: e.g., 0.1 N HCl at room temperature for 24 hours.
 - Base Hydrolysis: e.g., 0.1 N NaOH at room temperature for 24 hours.
 - Oxidation: e.g., 3% H₂O₂ at room temperature for 30 minutes.
 - Thermal Stress: e.g., 80°C for 7 days.
 - Photostability: Expose to light conditions as per ICH Q1B guidelines.
- **Analysis:** At each time point, analyze the samples for:
 - Appearance
 - Assay (potency)
 - Degradation products
- **Data Evaluation:** Evaluate the data to identify any significant changes in the compound's quality over time and establish a re-test period.

Workflow for ICH-Compliant Stability Study

[Click to download full resolution via product page](#)

Workflow for Stability Study

Conclusion

While specific quantitative data for the solubility and stability of **Methyl 2-fluoro-4-hydroxybenzoate** are not widely published, this guide provides the necessary framework for researchers to perform these critical characterizations. The provided experimental protocols for solubility and stability testing are based on established, industry-accepted standards. The comparative data for Methylparaben offers a valuable reference point for initial experimental design. By following these methodologies, researchers can generate the robust data required for the successful application of **Methyl 2-fluoro-4-hydroxybenzoate** in their research and development endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. enamine.net [enamine.net]
- 2. Methylparaben | 99-76-3 [chemicalbook.com]
- 3. The Cosmetic Chemist [thecosmeticchemist.com]
- 4. Methylparaben CAS#: 99-76-3 [m.chemicalbook.com]
- 5. health.ec.europa.eu [health.ec.europa.eu]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. A review of methods for solubility determination in biopharmaceutical drug characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ingentaconnect.com [ingentaconnect.com]
- 9. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 10. database.ich.org [database.ich.org]
- 11. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]

- 13. researchgate.net [researchgate.net]
- 14. RP-HPLC method for stability assay of methylparaben and sennosides. [wisdomlib.org]
- 15. Develop and Validate a Stability-Indicating HPLC Assay Method for Paracetamol, and parabens in Pharmaceutical Dosages | Sana'a University Journal of Applied Sciences and Technology [journals.su.edu.ye]
- To cite this document: BenchChem. [solubility and stability of Methyl 2-fluoro-4-hydroxybenzoate in various solvents]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b042768#solubility-and-stability-of-methyl-2-fluoro-4-hydroxybenzoate-in-various-solvents>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com